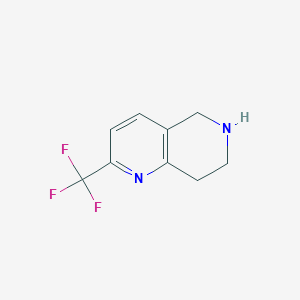

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Vue d'ensemble

Description

Trifluoromethylpyridines and their derivatives are widely used in the agrochemical and pharmaceutical industries . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Synthesis Analysis

The synthesis of trifluoromethylpyridines often involves the use of 2-aminopyridines as a starting material . Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Chemical Reactions Analysis

Trifluoromethyl groups are often used in oxidative trifluoromethylation reactions, which involve the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .Applications De Recherche Scientifique

Pharmaceutical Industry

Compounds with a trifluoromethyl group are often used in pharmaceuticals due to their ability to improve drug potency and stability. For example, they can enhance the efficacy of drugs by lowering the pKa of cyclic carbamates, which improves hydrogen bonding interactions with target proteins .

Agrochemical Industry

Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests. They serve as key ingredients in pesticides and herbicides due to their effectiveness in controlling various plant diseases .

Molecular Topology

Some trifluoromethyl compounds participate in the formation of homometallic and heterometallic molecular squares, which are important for creating complex molecular structures .

Molecular Imprinting

Acidic functional monomers with a trifluoromethyl group are used for molecular imprinting of nicotine and other molecules. This process is crucial for creating highly selective binding sites in polymers .

Organic Synthesis

Trifluoromethyl group-containing compounds are involved in various organic synthesis reactions, such as Ullmann-type cross-coupling reactions and condensation processes to create diverse organic products .

Electronic Structures and Optical Properties

In materials science research, trifluoromethyl groups are studied for their impact on the electronic structures and optical properties of thiophene-based oligomers .

Mécanisme D'action

The biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For example, fuzuloparib, a novel orally available small molecule PARP inhibitor, exhibits higher stability and lower inter-individual variability than other PARP inhibitors by introducing the trifluoromethyl group into its chemical structure .

Orientations Futures

Propriétés

IUPAC Name |

2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c10-9(11,12)8-2-1-6-5-13-4-3-7(6)14-8/h1-2,13H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHCVKRDECVOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90703811 | |

| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |

CAS RN |

794461-84-0 | |

| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

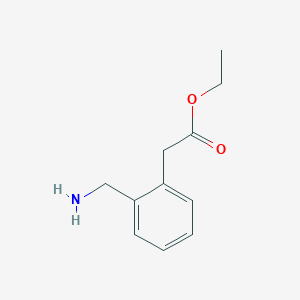

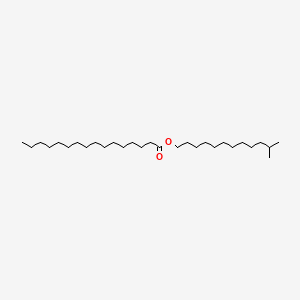

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate](/img/structure/B1505065.png)

![1-[(Methoxysulfonyl)peroxy]-1,2,2,4,5,5-hexamethyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B1505067.png)

![5-Methyl-2-(methylthio)-7-phenylimidazo[5,1-F][1,2,4]triazine](/img/structure/B1505069.png)

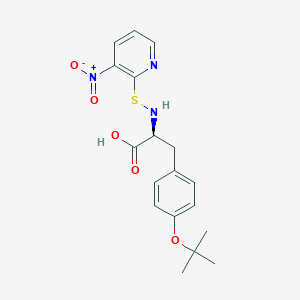

![N-[(3-Nitropyridin-2-yl)sulfanyl]-L-isoleucine](/img/structure/B1505077.png)